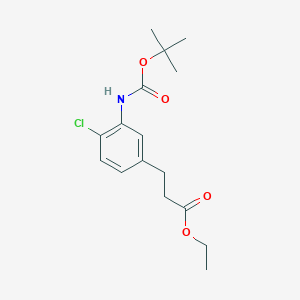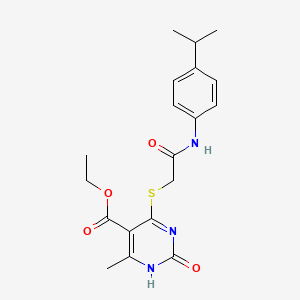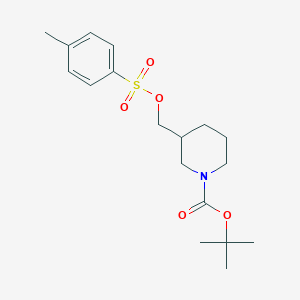![molecular formula C19H15NO2S3 B2592714 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide CAS No. 2177449-98-6](/img/structure/B2592714.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide, also known as BT2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BT2 belongs to the family of thieno[3,2-b]thiophene derivatives, which have been found to possess interesting biological and electronic properties.
Scientific Research Applications
Organic Photovoltaic Cells
- Additive-Free Nonfullerene Organic Photovoltaics : A simple-structured nonfullerene acceptor (NFA) based on a bithiophene core demonstrates a significant efficiency in organic photovoltaic cells (OPVs) without the need for additional processing additives. This research shows how a relatively short π-conjugation, leading to a wide bandgap, complements the absorption profile of certain polymers, resulting in devices with high open-circuit voltage and low energy loss (Lee et al., 2019).
Antimicrobial Evaluation
- Synthesis and Antimicrobial Properties : Compounds synthesized by condensing thiophene-2-carboxamides with various substituents have been evaluated for their antimicrobial activities. This work underlines the potential of these compounds in developing new antimicrobial agents, highlighting their synthesis, characterization, and biological evaluation (Talupur et al., 2021).
Material Synthesis and Characterization
- Organic Molecule Photovoltaic Materials : The design and synthesis of acceptor-donor-acceptor structured organic molecules incorporating bithienyl-benzodithiophene units for organic solar cells (OSCs) are discussed. The findings suggest improved photovoltaic performance due to enhanced π-π stacking and broad absorption spectrum, showcasing the utility of such structures in the development of high-efficiency OSCs (Shen et al., 2013).
Chemical Synthesis and Rearrangements
- Dearomatising Cyclisation and Rearrangements : The study presents how thiophene-3-carboxamides undergo cyclisation and rearrangement when treated with specific reagents, leading to the formation of various cyclic compounds. This research offers insight into the reactivity of thiophene carboxamides and their potential in synthesizing novel organic compounds (Clayden et al., 2004).
Enhancing Photovoltaic Performance
- Polymer Solar Cells Efficiency Improvement : The insertion of bithiophene spacers in benzo[1,2-b:4,5-b']dithiophene and isoindigo-based polymers is shown to significantly enhance the efficiency of polymer solar cells (PSCs). This study demonstrates that modifying the polymer structure can lead to improved charge transport and photovoltaic performance, making it a crucial strategy for developing high-performance PSCs (Ma et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells . It serves as a pattern-recognition receptor and an adaptor molecule, playing a crucial role in the innate immune system .
Mode of Action
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide: acts as an agonist to the STING protein . Upon activation by this compound, STING triggers the IRF and NF-κB pathways . The compound’s interaction with STING involves the formation of two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction between the compound and the CDN-binding domain of the STING protein .
Pharmacokinetics
The compound’s interaction with its target, sting, suggests that it is able to reach the endoplasmic reticulum membrane where sting is localized
Action Environment
The action, efficacy, and stability of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide can be influenced by various environmental factors. For instance, the presence of double-stranded DNA from viruses, bacteria, or the host can stimulate the production of cGAMP, which engages the STING protein . .
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S3/c21-14(17-6-5-16(24-17)13-7-8-23-11-13)10-20-19(22)18-9-12-3-1-2-4-15(12)25-18/h1-9,11,14,21H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNQXHUDXFLVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-furyl-N-methyl-N-[(1-{2-[4-(methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2592639.png)
![2-(2-Fluorophenoxy)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2592640.png)
![1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2592641.png)





![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2592654.png)